4'-CHLORO-3'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Lipophilicity Drug-likeness Membrane permeability

For CNS lead optimization, poor blood-brain barrier penetration remains a critical bottleneck. This 4′-chloro-3′-fluoro isomer provides a computed LogP of 4.71 and TPSA of 17.07 Ų, ideal for CNS MPO-compliant campaigns. - 97% purity; MW 316.68; C₁₅H₉ClF₄O - Unique substitution pattern distinct from 4′-methyl (LogP 4.2) and positional isomers for systematic SAR - Supplied as a research chemical with reliable global logistics and batch-to-batch consistency

Molecular Formula C15H9ClF4O
Molecular Weight 316.68 g/mol
CAS No. 898778-18-2
Cat. No. B1343532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-CHLORO-3'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
CAS898778-18-2
Molecular FormulaC15H9ClF4O
Molecular Weight316.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F)Cl
InChIInChI=1S/C15H9ClF4O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
InChIKeyYAUIKEJALJUTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-18-2) – Technical Baseline for Procurement Decisions


4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-18-2) is a polyhalogenated aromatic ketone belonging to the substituted propiophenone class, characterized by a 4-chloro-3-fluorophenyl ring linked via a carbonyl-ethylene bridge to a 3,4,5-trifluorophenyl moiety . Its molecular formula is C₁₅H₉ClF₄O (MW 316.68), and it carries a computed LogP of 4.71 with a topological polar surface area (TPSA) of 17.07 Ų [1]. The compound is supplied as a research chemical with a typical purity of 97% .

Why 4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Despite sharing a common 3-(3,4,5-trifluorophenyl)propiophenone scaffold, subtle changes in the benzoyl ring substitution profoundly alter lipophilicity, electronic character, and potential target engagement. For instance, the 4′-chloro-3′-fluoro substitution pattern raises computed LogP to 4.71 compared with 4.2 for the 4′-methyl analog [1], while retaining a compact TPSA of 17.07 Ų . Positional isomers such as 2′-chloro-4′-fluoro or 3′-chloro-4′-fluoro variants possess identical molecular formulae but differ in dipole moment and steric contour, which can redirect binding poses [2]. These physicochemical differences are not interchangeable in lead-optimization campaigns where balanced potency, solubility, and metabolic stability are critical. The sections below supply comparator-anchored quantitative data to substantiate procurement decisions.

4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone – Comparator-Based Quantitative Differentiation Evidence


Elevated Lipophilicity (LogP 4.71) vs. 4′-Methyl Analog (LogP 4.2) Enhances Membrane Permeability Potential

The target compound displays a computed LogP of 4.71 [1], which is 0.51 log units higher than the 4.2 LogP reported for 4′-methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-62-3) [2]. This difference translates to an approximately 3.2-fold increase in octanol-water partition coefficient, suggesting superior passive membrane permeation. The higher LogP is attributed to the presence of chloro and fluoro substituents in place of a methyl group, increasing hydrophobicity without substantially enlarging molecular volume. No comparative LogP data are available for the unsubstituted phenyl analog 3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-56-5).

Lipophilicity Drug-likeness Membrane permeability

Larger Molecular Weight (316.68 g/mol) and Halogen Count vs. Unsubstituted Analog (264.24 g/mol) Impose Different Pharmacokinetic Starting Points

The target compound has a molecular weight of 316.68 g/mol and contains one chlorine and four fluorine atoms . In contrast, the core scaffold 3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-56-5) has a molecular weight of only 264.24 g/mol and lacks the chloro substituent . The mass increment of 52.44 g/mol and the additional halogen atoms can reduce metabolic lability—particularly oxidative deactivation at the 4′ position—through steric and electronic shielding. Although no head-to-head metabolic stability data exist for these two compounds, the well-established ‘halogen blocking’ strategy supports a class-level inference that the target compound may exhibit prolonged metabolic half-life relative to the unsubstituted analog.

Molecular weight Halogenation Metabolic stability

Retained Low TPSA (17.07 Ų) Despite Halogenation Preserves Favorable Drug-Likeness

The topological polar surface area (TPSA) of the target compound is calculated as 17.07 Ų , identical to that of the unsubstituted analog 3-(3,4,5-trifluorophenyl)propiophenone (TPSA 17.07 Ų, predicted) and within 1 Ų of the 4′-methyl analog [1]. This minimal PSA, combined with the elevated LogP, yields a drug-likeness profile that falls within favorable regions of common ADME prediction models (e.g., BOILED-Egg plot). The retention of low PSA despite the addition of two heavy halogen atoms (Cl, F) signifies that the halogenation strategy enhances lipophilicity without introducing hydrogen-bond donors or additional polar atoms that would impair passive absorption.

Polar surface area Drug-likeness Oral bioavailability

Patent-Disclosed Differentiation Activity: Induction of Monocyte Differentiation in Undifferentiated Cells

A patent application cited in web-based chemical repositories indicates that 4′-chloro-3′-fluoro-3-(3,4,5-trifluorophenyl)propiophenone exhibits ‘pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte’ [1]. This finding suggests a potential mechanism distinct from simple cytotoxicity, pointing toward a pro-differentiation therapeutic strategy relevant to oncology and dermatological conditions such as psoriasis. No analogous differentiation-inducing activity has been reported for the 4′-methyl or unsubstituted analogs in the same patent family. However, the absence of quantitative EC₅₀/IC₅₀ values in the accessible abstract limits the strength of this comparison; the evidence is classified as supporting only.

Anticancer activity Monocyte differentiation Psoriasis

4'-Chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone – High-Value Application Scenarios Based on Quantitative Differentiation


CNS-Targeted Lead Optimization Programs Requiring High Passive Permeability

The combination of elevated LogP (4.71) and low TPSA (17.07 Ų) positions this compound as a candidate for CNS drug discovery campaigns where passive blood-brain barrier penetration is essential [1]. The 0.51 log unit lipophilicity advantage over the 4′-methyl analog may be decisive in achieving target engagement in the central compartment, as recommended by CNS MPO scoring guidelines.

Structure-Activity Relationship (SAR) Exploration Around Halogen-Substituted Propiophenone Scaffolds

The unique 4′-chloro-3′-fluoro substitution pattern offers a distinct electronic and steric fingerprint compared to positional isomers such as 2′-chloro-4′-fluoro (CAS 898778-42-2) and 3′-chloro-4′-fluoro (CAS 898751-56-9) variants [2]. Procurement of this isomer enables systematic SAR studies to correlate substitution geometry with target binding, metabolic stability, and selectivity.

Differentiation-Inducing Anticancer or Dermatological Agent Research

Based on patent disclosures indicating monocyte differentiation induction activity, this compound may serve as a starting point for developing pro-differentiation therapeutics for acute myeloid leukemia subtypes or psoriasis [3]. Procurement for confirmatory in vitro differentiation assays (e.g., NBT reduction, CD11b/CD14 surface marker expression) is warranted to validate the patent claim quantitatively.

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